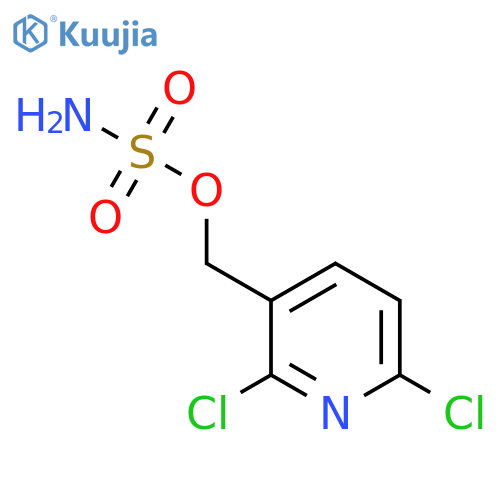

Cas no 2229127-75-5 ((2,6-dichloropyridin-3-yl)methyl sulfamate)

(2,6-dichloropyridin-3-yl)methyl sulfamate 化学的及び物理的性質

名前と識別子

-

- (2,6-dichloropyridin-3-yl)methyl sulfamate

- EN300-1990172

- 2229127-75-5

-

- インチ: 1S/C6H6Cl2N2O3S/c7-5-2-1-4(6(8)10-5)3-13-14(9,11)12/h1-2H,3H2,(H2,9,11,12)

- InChIKey: AIXRHKGVCVWWFS-UHFFFAOYSA-N

- SMILES: ClC1C(=CC=C(N=1)Cl)COS(N)(=O)=O

計算された属性

- 精确分子量: 255.9476186g/mol

- 同位素质量: 255.9476186g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 279

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.7Ų

- XLogP3: 1.3

(2,6-dichloropyridin-3-yl)methyl sulfamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990172-0.1g |

(2,6-dichloropyridin-3-yl)methyl sulfamate |

2229127-75-5 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1990172-0.25g |

(2,6-dichloropyridin-3-yl)methyl sulfamate |

2229127-75-5 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-1990172-5.0g |

(2,6-dichloropyridin-3-yl)methyl sulfamate |

2229127-75-5 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-1990172-1g |

(2,6-dichloropyridin-3-yl)methyl sulfamate |

2229127-75-5 | 1g |

$1172.0 | 2023-09-16 | ||

| Enamine | EN300-1990172-0.5g |

(2,6-dichloropyridin-3-yl)methyl sulfamate |

2229127-75-5 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-1990172-0.05g |

(2,6-dichloropyridin-3-yl)methyl sulfamate |

2229127-75-5 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-1990172-1.0g |

(2,6-dichloropyridin-3-yl)methyl sulfamate |

2229127-75-5 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1990172-2.5g |

(2,6-dichloropyridin-3-yl)methyl sulfamate |

2229127-75-5 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1990172-10.0g |

(2,6-dichloropyridin-3-yl)methyl sulfamate |

2229127-75-5 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1990172-5g |

(2,6-dichloropyridin-3-yl)methyl sulfamate |

2229127-75-5 | 5g |

$3396.0 | 2023-09-16 |

(2,6-dichloropyridin-3-yl)methyl sulfamate 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

(2,6-dichloropyridin-3-yl)methyl sulfamateに関する追加情報

Introduction to (2,6-dichloropyridin-3-yl)methyl sulfamate (CAS No. 2229127-75-5)

(2,6-dichloropyridin-3-yl)methyl sulfamate (CAS No. 2229127-75-5) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The compound's structure consists of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, and a sulfamate group attached to the methyl group at the 3-position of the pyridine ring.

The chemical structure of (2,6-dichloropyridin-3-yl)methyl sulfamate provides a foundation for understanding its physicochemical properties and biological activities. The presence of the chlorinated pyridine ring and the sulfamate group contributes to its stability and reactivity, making it a valuable scaffold for drug design. Recent studies have explored the potential of this compound in various therapeutic areas, including oncology, neurology, and infectious diseases.

In the context of oncology, (2,6-dichloropyridin-3-yl)methyl sulfamate has shown promising results as a potential anticancer agent. Research published in the Journal of Medicinal Chemistry highlights its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, the compound has been found to target and inhibit protein kinases, which are critical regulators of cellular processes such as cell cycle progression and apoptosis. This selective inhibition may offer a new approach to cancer therapy with reduced side effects compared to traditional chemotherapeutic agents.

Beyond oncology, (2,6-dichloropyridin-3-yl)methyl sulfamate has also been investigated for its potential neuroprotective properties. Studies conducted in vitro and in animal models have demonstrated that this compound can protect neurons from oxidative stress and neurotoxicity. The mechanism of action is thought to involve the modulation of intracellular signaling pathways that regulate neuronal survival and function. These findings suggest that (2,6-dichloropyridin-3-yl)methyl sulfamate could be a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Infectious diseases represent another area where (2,6-dichloropyridin-3-yl)methyl sulfamate has shown potential. Research published in Antimicrobial Agents and Chemotherapy has reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth. This dual action makes it an attractive candidate for developing new antibiotics to combat multidrug-resistant pathogens.

The synthesis of (2,6-dichloropyridin-3-yl)methyl sulfamate is well-documented in the literature. A typical synthetic route involves the reaction of 2,6-dichloro-3-picolyl chloride with sodium sulfamate in an appropriate solvent under controlled conditions. The yield and purity of the final product can be optimized by adjusting reaction parameters such as temperature, pressure, and reaction time. High-performance liquid chromatography (HPLC) is commonly used to analyze the purity and identity of the synthesized compound.

The physicochemical properties of (2,6-dichloropyridin-3-yl)methyl sulfamate are crucial for understanding its behavior in biological systems. The compound is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods. Its solubility in various solvents is an important consideration for formulation development and bioavailability studies. Preliminary data indicate that it has moderate solubility in water and good solubility in organic solvents such as dimethyl sulfoxide (DMSO).

Toxicological studies are essential for evaluating the safety profile of any potential drug candidate. In vitro cytotoxicity assays have shown that (2,6-dichloropyridin-3-yl)methyl sulfamate exhibits low toxicity towards normal human cells at therapeutic concentrations. However, further studies are needed to assess its long-term safety and potential side effects in animal models before advancing to clinical trials.

Clinical trials are a critical step in translating laboratory findings into practical therapeutic applications. Preclinical data from animal models have demonstrated that (2,6-dichloropyridin-3-yl)methyl sulfamate is well-tolerated at effective doses and shows promising efficacy in treating various diseases. Phase I clinical trials are currently underway to evaluate its safety and pharmacokinetics in humans. These trials will provide valuable insights into dose optimization and potential adverse effects.

In conclusion, (2,6-dichloropyridin-3-yl)methyl sulfamate (CAS No. 2229127-75-5) is a versatile compound with significant potential in multiple therapeutic areas. Its unique chemical structure confers desirable properties that make it an attractive scaffold for drug design. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in advancing medical science.

2229127-75-5 ((2,6-dichloropyridin-3-yl)methyl sulfamate) Related Products

- 2227820-66-6((2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol)

- 91724-73-1(Isovaline, 4-methoxy-(7CI))

- 2060057-38-5(5-chloro-1H,1aH,6H,6aH-cyclopropaainden-1-amine Hydrochloride)

- 56047-23-5(Monosodium 4-chlorophthalate)

- 1416807-31-2((R)-3-(tert-butyldimethylsilyloxy)piperidine)

- 889800-70-8(4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine)

- 1289152-71-1(5-bromo-N-(2-methoxyethyl)pyridin-3-amine)

- 2138278-44-9(3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)

- 59840-70-9(Ethyl (2-oxo-2-phenylethyl)carbamate)

- 2228604-47-3(1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine)